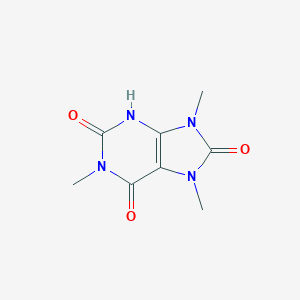

1,7,9-trimethyl-3H-purine-2,6,8-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7,9-trimethyl-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-4-5(11(2)8(10)15)9-7(14)12(3)6(4)13/h1-3H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENNWBPPPFVXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)N(C2=O)C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Botanical Sources and Their Genetic Diversity

The botanical sources detailed below are rich in purine (B94841) alkaloids, which are the biosynthetic precursors to the metabolic products of caffeine (B1668208). The genetic diversity within these plant species leads to variations in the concentrations of these alkaloids.

Coffea species are renowned for their high caffeine content. The primary purine alkaloid in coffee beans is caffeine, with its concentration varying depending on the species and cultivar. scielo.br For instance, Coffea canephora (Robusta) beans typically contain about twice the caffeine concentration of Coffea arabica (Arabica) beans. scielo.br The biosynthesis of caffeine in young coffee leaves is well-established, but its degradation in coffee plants is a slow process. scielo.brscilit.com The catabolism of caffeine in Coffea arabica is understood to proceed through the conversion of caffeine to theophylline (B1681296), which is then further metabolized. slu.se This metabolic pathway does not suggest the formation of 1,3,7-trimethyluric acid as a significant plant metabolite.

Interactive Table: Purine Alkaloid Content in Coffea Species

| Species | Plant Part | Caffeine Content (% dry weight) | Theobromine (B1682246) Content (% dry weight) | Reference |

| Coffea arabica | Beans | ~1.0 | Small amounts | scielo.br |

| Coffea canephora | Beans | ~2.0 | Small amounts | scielo.br |

| Coffea eugenioides | Seeds | 0.4 | Not reported | scielo.br |

| Coffea salvatrix | Seeds | 0.7 | Not reported | scielo.br |

The leaves of Camellia sinensis are the source of tea, a beverage consumed globally for its stimulating properties attributed to caffeine. nih.gov In tea plants, caffeine is the most abundant purine alkaloid, with its concentration varying based on the variety, age of the leaves, and processing methods. maxapress.com Theobromine is also present, but typically at much lower concentrations. nih.gov Research into the metabolism of purine alkaloids in tea leaves indicates that caffeine accumulates because its conversion to theophylline, a step in its degradation, is rate-limiting. oup.comcapes.gov.br The catabolic pathway in tea plants involves the conversion of theophylline to 3-methylxanthine, which is then further broken down. oup.com

Interactive Table: Purine Alkaloid Content in Camellia sinensis

| Variety/Species | Plant Part | Caffeine Content (% dry weight) | Theobromine Content (% dry weight) | Reference |

| C. sinensis var. sinensis | Leaves | 2-5 | Present | nih.gov |

| C. sinensis var. pubilimba | Leaves | Lower than C. sinensis | Predominant alkaloid | nih.gov |

| C. gymnogyna | Leaves | Lower than C. sinensis | Predominant alkaloid | nih.gov |

| C. crassicolumna | Leaves | Higher than C. sinensis var. pubilimba and C. gymnogyna | ~50% of purine alkaloids | nih.gov |

The seeds of Theobroma cacao, or cocoa beans, are the primary source of chocolate. The principal purine alkaloid in cocoa is theobromine, with caffeine present in smaller quantities. lci-koeln.denih.gov The ratio of theobromine to caffeine can vary depending on the genetic origin of the cocoa. nih.govnih.gov For instance, Criollo varieties tend to have a lower theobromine-to-caffeine ratio compared to Forastero and Trinitario varieties. nih.gov Studies on the biosynthesis and degradation of these alkaloids in developing cacao fruits have shown that theobromine and caffeine are synthesized in the pericarp and cotyledons. nih.gov The degradation of these alkaloids was observed to proceed via 3-methylxanthine. nih.gov

Interactive Table: Purine Alkaloid Content in Theobroma cacao Beans

| Genotype | Theobromine Content (% dry weight) | Caffeine Content (% dry weight) | Reference |

| Forastero | ~1.0 | 0.15 | nih.gov |

| Trinitario | ~1.0 | 0.30 | nih.gov |

| Criollo | 0.77 | 0.53 | nih.gov |

The leaves of Ilex paraguariensis are used to prepare maté, a traditional South American beverage. The primary purine alkaloid in maté is caffeine, with theobromine also present. mdpi.com The metabolism of purine alkaloids in maté leaves has been studied, and it has been found that caffeine is the end product of synthesis and its catabolism is practically non-existent in the leaves. researchgate.netnih.gov The degradation of theobromine and theophylline proceeds via 3-methylxanthine. researchgate.net

Interactive Table: Purine Alkaloid Content in Ilex paraguariensis Leaves

| Plant Part | Caffeine Content (% dry weight) | Theobromine Content (% dry weight) | Reference |

| Leaves | 1-2 | 0.3-0.9 | mdpi.com |

Paullinia cupana, commonly known as guarana, is recognized for its seeds which contain a high concentration of caffeine. fstjournal.com.br The seeds of guarana are used in the production of beverages and supplements for their stimulant effects. fstjournal.com.br Theobromine and theophylline are also present in smaller amounts. fstjournal.com.br

Cola nitida, or kola nut, is another plant known for its stimulant properties due to its caffeine content. nih.gov The nuts are chewed in many West African cultures and are also used in the manufacturing of beverages. Theobromine is also found in kola nuts.

Interactive Table: Purine Alkaloid Content in Other Plant Species

| Species | Plant Part | Caffeine Content (% dry weight) | Theobromine Content (% dry weight) | Reference |

| Paullinia cupana | Seeds | up to 6 | Present in smaller amounts | fstjournal.com.br |

| Cola nitida | Nuts | High | Present | nih.gov |

Environmental Presence and Sources of Anthropogenic Input

The presence of 1,3,7-trimethyluric acid in the environment is primarily attributed to anthropogenic sources. As a major metabolite of human caffeine consumption, it is excreted in urine and enters wastewater systems. researchgate.net Consequently, caffeine and its metabolites are now considered reliable chemical markers for wastewater contamination in surface waters. nih.govscielo.br

Studies have detected caffeine in rivers, lakes, and coastal waters, with concentrations correlating with the level of anthropogenic burden from domestic wastewater. nih.govhuma.us When wastewater treatment plants are overloaded, for instance during heavy rainfall, untreated or partially treated sewage containing these compounds can be discharged into the environment. huma.us The presence of 1,3,7-trimethyluric acid and other caffeine metabolites in natural waters is a direct indicator of human impact on aquatic ecosystems. researchgate.netnih.gov While caffeine itself does not naturally occur in waterways, its widespread detection globally highlights the extent of human-induced environmental contamination. huma.usnih.govthe-microbiologist.com

Table of Compound Names

| Common Name/Synonym | IUPAC Name |

| 1,7,9-trimethyl-3H-purine-2,6,8-trione | This compound |

| 1,3,7-trimethyluric acid | 1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione |

| Caffeine | 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Theobromine | 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Theophylline | 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| 3-methylxanthine | 3-methyl-3,7-dihydro-1H-purine-2,6-dione |

Wastewater Treatment Plant Effluents and Influents

Wastewater treatment plants (WWTPs) are critical points of entry for many anthropogenic compounds into the aquatic environment. Human consumption of products containing methylxanthines leads to the excretion of various metabolites, which then enter the wastewater stream. While numerous studies have detected caffeine and its major demethylated metabolites in both the influent (raw wastewater) and effluent (treated wastewater) of WWTPs, there is a conspicuous absence of specific data for this compound.

Conventional WWTPs show variable removal efficiencies for caffeine, often ranging from 64% to over 99%. The removal processes involve biodegradation and sorption to sludge. It is plausible that if this compound were present, it would be subject to similar fate processes. However, without targeted analytical methods and monitoring for this specific isomer, its presence and persistence in wastewater remain unconfirmed.

Table 1: Concentration of this compound in Wastewater

| Location/Study | Influent Concentration (ng/L) | Effluent Concentration (ng/L) |

|---|---|---|

| Various Global Studies | Data Not Available | Data Not Available |

A comprehensive review of scientific literature did not yield specific quantitative data for this compound in wastewater influents or effluents.

Groundwater and Drinking Water

The potential for groundwater contamination by persistent and mobile chemical compounds is a significant environmental concern. Contaminants can reach groundwater through various pathways, including leaching from contaminated surface water and agricultural runoff. While trace amounts of caffeine and some of its metabolites have been detected in groundwater sources, indicating their potential to persist and migrate, there is no available data specifically documenting the presence of this compound.

Similarly, the quality of drinking water is closely monitored for a wide range of chemical contaminants. Although trace levels of some pharmaceuticals and personal care products have been found in drinking water, dedicated monitoring for this compound has not been reported.

Table 3: Concentration of this compound in Groundwater and Drinking Water

| Water Source | Concentration Range (ng/L) |

|---|---|

| Groundwater | Data Not Available |

| Drinking Water | Data Not Available |

Monitoring studies for this compound in groundwater and drinking water have not been found in the reviewed literature.

Marine Environments and Remote Ecosystems

The detection of anthropogenic contaminants in marine environments and remote ecosystems, such as the polar regions, highlights the global transport and persistence of certain chemicals. Caffeine has been detected in coastal and marine waters, often in areas impacted by urban wastewater discharges. nih.gov Concentrations are generally lower than in freshwater systems but their presence is indicative of widespread human impact. nih.gov

However, as with other environmental compartments, there is a lack of research and data on the occurrence of this compound in marine environments. The focus of marine pollution studies involving methylxanthines has been on caffeine itself, with no specific investigation into its less common isomers or metabolites.

Table 4: Concentration of this compound in Marine Environments

| Marine Location | Concentration Range (ng/L) |

|---|---|

| Coastal Waters | Data Not Available |

| Open Ocean | Data Not Available |

| Remote Ecosystems | Data Not Available |

No published data is available on the presence or concentration of this compound in marine environments or remote ecosystems.

Based on a thorough review of existing scientific literature, there is no specific information on the natural occurrence and distribution of this compound in the environment. While the parent compound, caffeine, and its primary metabolites are extensively studied as indicators of anthropogenic contamination in various water systems, this particular trimethylated isomer is not a target analyte in current environmental monitoring studies. Future research with more advanced analytical techniques may shed light on the presence and environmental fate of this and other minor metabolites of widely consumed products.

Biosynthetic Pathways of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione in Biological Systems

Purine (B94841) Nucleotide Precursors and Initial Steps

The foundational purine ring of the molecule is derived from xanthosine (B1684192), which is supplied by several routes, including the degradation pathways of adenine (B156593) and guanine (B1146940) nucleotides. igem.orgresearchgate.net

Xanthosine, the initial substrate for the main biosynthetic pathway, is sourced from the cellular purine nucleotide pool. tandfonline.com There are multiple routes for its formation:

The AMP Route : Adenosine (B11128) monophosphate (AMP) can be converted to xanthosine through a sequence of enzymatic reactions. The likely pathway involves the conversion of AMP to inosine (B1671953) 5'-monophosphate (IMP), then to xanthosine-5'-monophosphate (B1605901) (XMP), and finally to xanthosine. nih.govtandfonline.com The enzymes responsible for this conversion, including AMP deaminase and IMP dehydrogenase, have been identified in tea leaves. researchgate.net

The GMP Route : Guanine nucleotides also serve as precursors. Guanosine (B1672433) monophosphate (GMP) can be converted to xanthosine via a pathway proposed as GMP → guanosine → xanthosine. nih.govtandfonline.com The enzyme guanosine deaminase, which catalyzes the conversion of guanosine to xanthosine, has been detected in tea leaf extracts. researchgate.net

These pathways ensure a steady supply of xanthosine, the starting molecule for the core synthesis process. igem.org

All three methylation steps in the synthesis of 1,7,9-trimethyl-3H-purine-2,6,8-trione utilize S-Adenosyl-L-methionine (SAM) as the methyl donor. nih.gov In each methylation reaction, SAM donates its methyl group to the substrate and is converted to S-adenosyl-L-homocysteine (SAH). nih.gov The continuous operation of this pathway relies on the regeneration of SAM. The adenosine released from the hydrolysis of SAH can itself be recycled back into the purine nucleotide pool and contribute to xanthosine synthesis, linking the methylation cycle to the precursor supply pathway. researchgate.netnih.gov

Core Biosynthetic Pathway via Theobromine (B1682246)

Once xanthosine is available, the primary pathway proceeds through a series of specific enzymatic steps to build the final molecule. The major route to this compound involves the intermediate formation of theobromine. researchgate.net

The first committed step in the pathway is the methylation of xanthosine at the N-7 position to form 7-methylxanthosine (B1261978). igem.orgnih.gov This reaction is catalyzed by the enzyme 7-methylxanthosine synthase, also known as xanthosine N-methyltransferase. wikipedia.orgresearchgate.net This enzyme specifically uses xanthosine as a substrate; other purine compounds like xanthine (B1682287) and xanthosine 5'-monophosphate (XMP) are not directly methylated. nih.govtandfonline.com

| Enzyme | Substrate | Methyl Donor | Product |

| 7-methylxanthosine synthase (EC 2.1.1.158) | Xanthosine | S-Adenosyl-L-methionine (SAM) | 7-methylxanthosine |

The next step involves the removal of the ribose group from 7-methylxanthosine. This hydrolysis reaction is catalyzed by N-methyl nucleosidase, yielding 7-methylxanthine (B127787) and D-ribose. enzyme-database.orgwikipedia-on-ipfs.orgwikipedia.org This enzyme is crucial for advancing the intermediate along the pathway and has been identified and characterized in tea leaves. oup.comtandfonline.com

| Enzyme | Substrate | Reactant | Products |

| N-methyl nucleosidase (EC 3.2.2.25) | 7-methylxanthosine | H₂O | 7-methylxanthine, D-ribose |

The final step in this section of the pathway is the methylation of 7-methylxanthine at the N-3 position to produce 3,7-dimethylxanthine, commonly known as theobromine. frontiersin.org This reaction is catalyzed by theobromine synthase, also referred to as 7-methylxanthine N-methyltransferase. nih.gov Some caffeine (B1668208) synthase enzymes found in plants like tea are bifunctional and can catalyze this step as well as the subsequent step to caffeine. researchgate.netnih.gov

| Enzyme | Substrate | Methyl Donor | Product |

| Theobromine synthase (EC 2.1.1.159) | 7-methylxanthine | S-Adenosyl-L-methionine (SAM) | Theobromine (3,7-dimethylxanthine) |

Terminal Step: Caffeine Synthesis (Caffeine synthase / 7-methylxanthine and theobromine N-methyltransferase)

The final stages of caffeine biosynthesis are characterized by a series of methylation reactions catalyzed by N-methyltransferases (NMTs), with S-adenosyl-L-methionine (SAM) serving as the methyl donor. researchgate.net The primary and most well-characterized pathway involves the conversion of 7-methylxanthine to caffeine via the intermediate theobromine. imrpress.com

The enzyme responsible for the terminal step, the conversion of theobromine to caffeine, is caffeine synthase (also referred to as theobromine N-methyltransferase). nih.gov This enzyme catalyzes the transfer of a methyl group from SAM to the N-1 position of theobromine. In many caffeine-producing plants, such as tea (Camellia sinensis), a single enzyme, caffeine synthase, is capable of catalyzing both the conversion of 7-methylxanthine to theobromine (a 3-N-methylation) and the final step of theobromine to caffeine (a 1-N-methylation). nih.govresearchgate.net However, in coffee (Coffea arabica), these two steps are catalyzed by distinct enzymes: theobromine synthase (7-methylxanthine N-methyltransferase) and caffeine synthase. imrpress.comnih.gov

The activity of these enzymes is crucial for the accumulation of caffeine in plants. For instance, in tea leaves, the gene TCS1 encodes for caffeine synthase, and its expression is highest in young leaves, correlating with higher caffeine concentrations. wikipedia.org The catalytic efficiency of these enzymes can vary, as indicated by their Michaelis-Menten constants (Km). For example, one study on purified caffeine synthase from tea leaves reported Km values of 186 μM for theobromine and 344 μM for 7-methylxanthine. nih.gov

Table 1: Key N-methyltransferases in the Terminal Steps of Caffeine Biosynthesis

| Enzyme Name | Substrate(s) | Product(s) | Plant Species Example |

|---|---|---|---|

| Caffeine Synthase (CS) / Theobromine N-methyltransferase | Theobromine | Caffeine | Camellia sinensis (Tea), Coffea arabica (Coffee) |

Alternative and Bypass Biosynthetic Routes (e.g., Paraxanthine (B195701) in Tea Plants)

While the main biosynthetic pathway proceeds through theobromine, alternative or bypass routes have been identified. One notable alternative involves the intermediate paraxanthine (1,7-dimethylxanthine). In this pathway, 7-methylxanthine is methylated at the N-1 position to form paraxanthine, which is then subsequently methylated at the N-3 position to yield caffeine. nih.gov

Evidence suggests that the broad substrate specificity of some caffeine synthase enzymes allows for these alternative reactions. For instance, caffeine synthase purified from tea leaves has been shown to exhibit high activity with paraxanthine as a substrate, with a Km value of 24 μM, which is significantly lower than that for theobromine and 7-methylxanthine. nih.gov This indicates a high affinity of the enzyme for paraxanthine. However, the in vivo significance of the paraxanthine pathway can vary between plant species. In coffee, the formation of paraxanthine from 7-methylxanthine is reportedly not detectable, suggesting the theobromine pathway is the predominant route. capes.gov.br

Regulation of Biosynthetic Pathways in Planta

The biosynthesis of this compound is a tightly regulated process in plants, influenced by both developmental and environmental factors. The expression of the genes encoding the biosynthetic enzymes is a key point of control.

In tea plants, the transcription factor CsMYB184 has been identified as a positive regulator of caffeine biosynthesis. nih.gov It activates the promoter of the TCS1 gene, which encodes caffeine synthase. This regulatory mechanism plays a role in determining the caffeine content in tea leaves. nih.gov

Furthermore, studies have shown that the accumulation of caffeine and its precursors can exert feedback inhibition on the biosynthetic pathway. nih.gov For example, feeding tea plant shoot tips with caffeine led to a repression of genes critical for its synthesis, including those for caffeine synthase (TCS) and 7-methylxanthine N-methyltransferase (MXMT). nih.gov This suggests a homeostatic mechanism to control caffeine levels within the plant.

Environmental cues such as light and temperature can also influence caffeine production, likely by affecting the expression of the biosynthetic genes. numberanalytics.com The concentration of caffeine is typically highest in young, developing tissues like leaves and fruits, where it is thought to play a role in chemical defense against herbivores and pathogens. wikipedia.orgnih.gov

Comparative Biosynthesis Across Diverse Plant Species (e.g., Convergent Evolution in Yerba Mate)

Caffeine production has evolved independently in several distantly related plant lineages, including coffee (Coffea), tea (Camellia), cacao (Theobroma), and yerba mate (Ilex paraguariensis). earth.com This is a classic example of convergent evolution, where unrelated organisms independently evolve similar traits. The biochemical pathways leading to caffeine in these different species, while sharing common intermediates, are catalyzed by enzymes that have evolved independently. embl.org

Genomic studies of yerba mate have revealed that its caffeine biosynthesis pathway evolved separately from that of coffee and tea. nih.govnih.gov This independent evolution has resulted in a different biochemical route to caffeine production in yerba mate compared to the more extensively studied pathways in coffee and tea. nih.gov The genes encoding the N-methyltransferases responsible for caffeine synthesis in yerba mate are not closely related to those found in coffee or tea, highlighting the convergent nature of this metabolic trait. earth.com

Identification and Characterization of Novel Methyltransferase Enzymes

The independent evolution of caffeine biosynthesis has led to the recruitment and functional diversification of different N-methyltransferase enzymes in various plant species. In coffee (Coffea arabica), three distinct N-methyltransferases have been identified and characterized: xanthosine methyltransferase (XMT), 7-methylxanthine N-methyltransferase (MXMT or theobromine synthase), and 3,7-dimethylxanthine N-methyltransferase (DXMT or caffeine synthase). nih.govnih.gov

In contrast, research on yerba mate has led to the cloning and characterization of novel methyltransferases that catalyze the reactions required for caffeine production. nih.gov These enzymes belong to the SABATH family of methyltransferases but have evolved independently to perform the specific methylation steps in the caffeine pathway. nih.gov The characterization of these enzymes has provided insights into the molecular basis of convergent evolution, demonstrating how different protein scaffolds can be adapted to catalyze similar biochemical reactions. researchgate.net

Structural Biology Insights into Convergent Enzyme Activities

Structural biology has provided profound insights into how independently evolved enzymes can converge on the same function. Crystal structures of N-methyltransferases from both coffee and yerba mate have been determined, revealing the molecular basis for their substrate specificity and catalytic mechanisms. nih.govnih.gov

For instance, structural analysis of a terminal enzyme in the yerba mate caffeine synthesis pathway revealed that different amino acid residues create a distinct substrate orientation compared to the enzymes in coffee, yet both achieve efficient methylation. nih.gov This demonstrates that while there may be structural constraints, there is also considerable flexibility in the evolutionary pathways that can lead to the emergence of the same biochemical function. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 7-methylxanthine | |

| Theobromine | |

| Caffeine | |

| S-adenosyl-L-methionine | |

| Paraxanthine |

Metabolism and Biotransformation of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Mammalian (Non-Human) Metabolic Pathways

In non-human mammals, the biotransformation of 1,7,9-trimethyl-3H-purine-2,6,8-trione is primarily governed by the cytochrome P450 (CYP) enzyme system, N-acetyltransferase, and xanthine (B1682287) oxidase. These enzymes catalyze a series of reactions including N-demethylation, C-8 hydroxylation, and the formation of various secondary metabolites. Studies in animal models such as rats, mice, and monkeys have revealed species-specific differences in the predominant metabolic routes. nih.govnih.gov

The initial and rate-limiting steps in the metabolism of this compound are predominantly mediated by the cytochrome P450 superfamily of enzymes. imrpress.com

The N-demethylation of this compound is a primary metabolic pathway, leading to the formation of three dimethylxanthine metabolites: paraxanthine (B195701), theobromine (B1682246), and theophylline (B1681296). scialert.net In many mammals, the major enzyme responsible for the 3-demethylation to form paraxanthine is CYP1A2. scialert.netnih.govreactome.org In fact, paraxanthine is the primary metabolite of caffeine (B1668208) in mice. wikipedia.org

Studies in rats have confirmed the pivotal role of CYP1A2 in the 1-N- and 3-N-demethylation of caffeine. nih.gov However, there are notable interspecies variations. For instance, while N-3 demethylation is the main pathway in humans, N-7 demethylation is predominant in monkeys, and in mice, rabbits, and rats, the three demethylation pathways (N-1, N-3, and N-7) are more balanced. nih.gov

| Species | N-3 Demethylation (to Paraxanthine) | N-7 Demethylation (to Theophylline) | N-1 Demethylation (to Theobromine) |

|---|---|---|---|

| Mouse | Approximately Equal | Approximately Equal | Approximately Equal |

| Rat | Approximately Equal | Approximately Equal | Approximately Equal |

| Rabbit | Approximately Equal | Approximately Equal | Approximately Equal |

| Monkey | Minor Pathway | Predominant Pathway (89%) | Minor Pathway |

While CYP1A2 is a key player, other CYP isoforms also contribute to the metabolism of this compound in non-human mammals.

CYP1A1 : This enzyme is known to be induced by caffeine administration in rats. nih.gov High doses of caffeine have been shown to increase hepatic CYP1A1 activity and mRNA levels in a dose-dependent manner. nih.govplos.org Although its direct role in caffeine metabolism is less established than that of CYP1A2, the two are thought to be co-regulated. researchgate.net

CYP2E1 : Studies in rats have shown that ethanol, a known inducer of CYP2E1, modestly increases the rates of N-demethylation reactions of caffeine. nih.gov Furthermore, research using cDNA-expressed human enzymes suggests that CYP2E1 can catalyze the formation of theophylline and theobromine from caffeine. nih.gov

CYP2A6 : This enzyme is primarily involved in the secondary metabolism of caffeine metabolites. Specifically, CYP2A6 catalyzes the oxidation of paraxanthine (1,7-dimethylxanthine) to 1,7-dimethyluric acid. wikipedia.orghmdb.cachemicalbook.com The ratio of these metabolites in urine can be used as a marker for CYP2A6 activity. nih.gov

Another significant primary metabolic pathway for this compound is C-8 hydroxylation, which results in the formation of 1,3,7-trimethyluric acid. scialert.netclinpgx.org In rats, this is a dominant metabolic pathway. researchgate.net Studies with rat liver microsomes have demonstrated that this reaction is specifically mediated by CYP1A2. nih.gov There is also evidence suggesting the involvement of the CYP3A subfamily in the 8-hydroxylation of caffeine. researchgate.net In wild-type and CYP1A2-null mice, 1,3,7-trimethylurate was found to be the main caffeine metabolite in liver microsomes. drugbank.com

The primary metabolites of this compound—paraxanthine, theobromine, and theophylline—undergo further biotransformation to produce a range of secondary metabolites. scialert.netclinpgx.org

1-methylxanthine : This is a major metabolite of paraxanthine and is formed through 7-demethylation, a reaction catalyzed by CYP1A2. wikipedia.orgplos.orgplos.orgnih.gov

1-methyluric acid : 1-methylxanthine is further oxidized to 1-methyluric acid by the enzyme xanthine oxidase. wikipedia.orgresearchgate.net

5-acetylamino-6-formylamino-3-methyluracil (AFMU) : This acetylated uracil derivative is a significant metabolite formed from paraxanthine. scialert.netclinpgx.org Its formation is dependent on the activity of the polymorphic N-acetyltransferase 2 (NAT2) enzyme. wikipedia.orgresearchgate.netnih.gov

1,7-dimethyluric acid : This is another major urinary metabolite that is formed from the oxidation of paraxanthine. clinpgx.org This conversion is catalyzed by both CYP2A6 and CYP1A2. wikipedia.orghmdb.cachemicalbook.comnih.gov

| Secondary Metabolite | Precursor | Key Enzyme(s) |

|---|---|---|

| 1-methylxanthine | Paraxanthine | CYP1A2 |

| 1,7-dimethyluric acid | Paraxanthine | CYP2A6, CYP1A2 |

| 5-acetylamino-6-formylamino-3-methyluracil (AFMU) | Paraxanthine | N-acetyltransferase 2 (NAT2) |

Beyond the cytochrome P450 system, two other key enzymes are involved in the later stages of this compound metabolism.

N-acetyltransferase (NAT2) : The activity of N-acetyltransferase 2 is crucial for the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU). researchgate.netnih.gov The urinary ratio of AFMU to 1-methylxanthine is often used to determine the acetylation phenotype (slow vs. fast acetylators) in populations. magtechjournal.com The formation of AFMU is a result of the polymorphic N-acetyltransferase enzyme. nih.gov

Xanthine Oxidase (XO) : This enzyme plays a role in the purine (B94841) catabolism pathway. In the context of caffeine metabolism, xanthine oxidase catalyzes the conversion of 1-methylxanthine to 1-methyluric acid. researchgate.netflinders.edu.au This enzyme has a broad substrate specificity and is involved in the metabolism of various endogenous and exogenous compounds. nih.gov

Cytochrome P450 (CYP) Enzyme System Activities

Microbial Degradation Pathways

Certain bacteria, such as Pseudomonas putida CBB5, metabolize caffeine through a sequential N-demethylation process, converting it to xanthine. nih.gov This pathway is highly specific and efficient, involving a series of enzymes that systematically remove the three methyl groups from the purine ring structure.

The microbial N-demethylation of caffeine is a multi-step process catalyzed by a suite of enzymes encoded by the ndm gene cluster. researchgate.net The key enzymes in this pathway are NdmA, NdmB, NdmC, NdmD, and NdmE. nih.gov The process begins with the removal of the N1-methyl group from caffeine by the N₁-demethylase, NdmA, which results in the formation of theobromine. researchgate.netbiorxiv.org Subsequently, the N₃-demethylase, NdmB, acts on theobromine to remove the N3-methyl group, yielding 7-methylxanthine (B127787). researchgate.netbiorxiv.org The final demethylation step, the removal of the N7-methyl group from 7-methylxanthine to produce xanthine, is carried out by the NdmCDE protein complex. researchgate.netresearchgate.net

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| NdmA | N₁-demethylase | Caffeine (this compound) | Theobromine |

| NdmB | N₃-demethylase | Theobromine | 7-methylxanthine |

| NdmCDE complex | N₇-demethylase | 7-methylxanthine | Xanthine |

| NdmD | Reductase | NADH | Electron transfer to NdmA and NdmB |

| NdmE | Supporting Role | - | Enhances catalytic efficiency |

NdmA and NdmB are classified as Rieske non-heme iron monooxygenases. nih.gov Structural studies of NdmA and NdmB have revealed that their specificity for the N1- and N3-methyl groups, respectively, is determined by the precise orientation of the substrate within the enzyme's active site. nih.gov This reverse-oriented substrate binding ensures the correct methyl group is positioned for removal. nih.gov

For efficient degradation of caffeine, NdmA and NdmB can form a unique heterocomplex. nih.gov The transfer of electrons from NADH by NdmD to the monooxygenases is a critical step in the catalytic cycle. nih.gov NdmD is a novel reductase containing a Rieske [2Fe-2S] cluster, a plant-type [2Fe-2S] cluster, and a flavin mononucleotide (FMN). nih.gov The structure of NdmA in complex with the ferredoxin domain of NdmD has provided insights into the electron transport mechanism during N-demethylation. nih.gov

| Enzyme | Enzyme Class | Key Structural Features | Mechanism of Action |

|---|---|---|---|

| NdmA | Rieske non-heme iron monooxygenase | Active site with non-heme iron | Catalyzes N1-demethylation of caffeine |

| NdmB | Rieske non-heme iron monooxygenase | Active site with non-heme iron | Catalyzes N3-demethylation of theobromine |

| NdmD | Rieske reductase | Rieske [2Fe-2S] cluster, plant-type [2Fe-2S] cluster, FMN | Transfers electrons from NADH to NdmA and NdmB |

The increasing global consumption of caffeine-containing products has led to a rise in caffeine-rich waste, which can leach into the environment and pose a threat to ecosystems. nih.govdntb.gov.ua The discovery and characterization of caffeine-degrading microorganisms and their enzymatic pathways present a promising avenue for bioremediation. nih.govdntb.gov.ua These biological systems offer an environmentally friendly approach to detoxify caffeine-contaminated waste from coffee and tea processing. appliedmicrobiology.orgweebly.com

Engineered bacterial strains expressing caffeine-degrading enzymes could be utilized to reduce the environmental impact of caffeine waste. nih.govdntb.gov.ua Furthermore, the specific N-demethylation reactions catalyzed by these enzymes open up possibilities for the biotechnological production of valuable methylxanthines from caffeine, which have applications in the pharmaceutical and cosmetic industries. nih.govnih.gov The use of purified enzymes, either in soluble form or immobilized, could also provide a viable alternative for applications such as the bio-decaffeination of beverages, avoiding potential issues with using whole bacterial cells. nih.gov

Molecular Mechanisms of Action Pharmacodynamics of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Adenosine (B11128) Receptor Antagonism

1,7,9-trimethyl-3H-purine-2,6,8-trione acts as a non-selective competitive antagonist at adenosine receptors. nih.govresearchgate.net Its chemical structure bears a strong resemblance to adenosine, allowing it to bind to adenosine receptors without activating them, thereby blocking the endogenous ligand adenosine from binding and exerting its typical inhibitory effects. ahajournals.orgfrontiersin.org

There are four known subtypes of adenosine receptors: A1, A2A, A2B, and A3. ahajournals.org this compound competitively binds to these G protein-coupled receptors, exhibiting varying affinities for each subtype. It acts most potently at A2A receptors, followed closely by A1 and A2B receptors, and is a weak antagonist at A3 receptors. nih.govresearchgate.net This non-selective antagonism of A1 and A2A receptors is considered the primary mechanism for its effects on the central nervous system. nih.gov

The binding affinities (expressed as KD/Ki values, where a lower value indicates higher affinity) are summarized in the table below.

| Receptor Subtype | Binding Affinity (KD/Ki) in µM |

| A1 | 12 |

| A2A | 2.4 |

| A2B | 13 |

| A3 | 80 |

| Data sourced from a study on human adenosine receptor subtypes. nih.gov |

The antagonistic action of this compound is a direct result of its structural similarity to the purine (B94841) ring of adenosine. This allows it to fit into the same binding pocket on the adenosine receptors, physically obstructing adenosine from binding. ahajournals.org Molecular dynamics simulations of the human A2A receptor have shown that the compound binds within the transmembrane bundle of the receptor. researchgate.net Key interactions include hydrophobic interactions and, in some binding modes, hydrogen bonds with specific amino acid residues such as Phe168, Leu249, and Ile274, which stabilize the compound within the receptor's orthosteric site. nih.gov By occupying this site without triggering the conformational change necessary for receptor activation, it effectively acts as a competitive inhibitor. frontiersin.org

Adenosine functions as an inhibitory neuromodulator in the central nervous system, suppressing the release of numerous excitatory neurotransmitters. avma.org By blocking adenosine receptors, this compound effectively removes this inhibitory "brake," leading to an indirect increase in the release of several key neurotransmitters. nih.gov

Dopamine and Glutamate : The antagonism of A1 and A2A receptors is particularly important in modulating dopaminergic and glutamatergic systems. In the striatum, adenosine acting on A1 receptors normally inhibits the release of both dopamine and glutamate. By blocking these A1 receptors, this compound can lead to increased extracellular concentrations of dopamine and glutamate in brain regions like the nucleus accumbens. Furthermore, A2A receptors form heteromers with dopamine D2 receptors; by blocking the A2A receptor, the compound can enhance dopaminergic signaling. ahajournals.org

Norepinephrine, Acetylcholine, Serotonin, and GABA : The blockade of adenosine's inhibitory effects extends to other neurotransmitter systems. This leads to an increased firing rate of neurons and enhanced release of norepinephrine, acetylcholine, and serotonin, contributing to increased alertness and altered mood. It also modulates the activity of the brain's primary inhibitory neurotransmitter, GABA.

Phosphodiesterase Enzyme Inhibition

A secondary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. researchgate.net This mechanism generally requires higher concentrations of the compound than are necessary for significant adenosine receptor antagonism and is therefore considered less prominent at typical physiological doses. ahajournals.org

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By non-selectively inhibiting various PDE isoforms (including PDE1, PDE4, and PDE5), this compound prevents the breakdown of cAMP and cGMP. avma.org This leads to an accumulation of these cyclic nucleotides within the cell. The resulting increase in intracellular cAMP and cGMP can potentiate the downstream effects of hormones and neurotransmitters that act via these second messenger pathways. nih.gov

Downstream Signaling Pathways (e.g., Protein Kinase A activation)

There is currently no available scientific literature that specifically details the effects of this compound on downstream signaling pathways, including the activation of Protein Kinase A (PKA). The PKA signaling cascade is a critical pathway involved in numerous cellular processes, and while other purine derivatives are known to modulate its activity, the specific role of 1,7,9-trimethyluric acid in this context remains uninvestigated.

Intracellular Calcium Mobilization

The influence of this compound on intracellular calcium mobilization is another area where specific research is lacking. The precise effects of this compound on the release of calcium from intracellular stores have not been documented.

Activation of Ryanodine (B192298) Receptors (RYR1, RYR2, RYR3)

Scientific studies have not yet explored the interaction between this compound and ryanodine receptors (RyRs). RyRs are crucial channels for calcium release from the sarcoplasmic and endoplasmic reticulum. wikipedia.orgnih.gov There is no data to confirm whether 1,7,9-trimethyluric acid acts as an activator or inhibitor of any of the RyR isoforms (RYR1, RYR2, or RYR3).

Involvement of Inositol Trisphosphate Receptor 1 Antagonism

The potential for this compound to act as an antagonist of the Inositol Trisphosphate Receptor 1 (IP3R1) has not been investigated. While some related compounds, such as high concentrations of caffeine (B1668208), have been shown to selectively inhibit IP3R1, similar studies on 1,7,9-trimethyluric acid have not been published. nih.govnih.gov

Mechanisms of Extracellular Calcium Influx (e.g., via Transient Receptor Potential (TRP) channels)

There is no available research on the mechanisms by which this compound might influence extracellular calcium influx. Its potential interaction with Transient Receptor Potential (TRP) channels, a large family of ion channels involved in calcium entry into the cell, remains an unexamined area of research. nih.gov

Ion Channel Modulation

The broader effects of this compound on the modulation of various ion channels have not been characterized in the scientific literature.

Direct Interaction with ATP-sensitive Potassium (KATP) Channels (e.g., Kir6.2/SUR1)

There is no evidence from published studies to suggest a direct interaction between this compound and ATP-sensitive potassium (KATP) channels. These channels, which are composed of Kir6.x and SUR subunits, play a vital role in linking cellular metabolism to membrane potential. wikipedia.orgnih.gov The modulatory effects of 1,7,9-trimethyluric acid on KATP channel complexes, such as Kir6.2/SUR1, have not been a subject of scientific inquiry.

Table of Mentioned Compounds

| Chemical Name | Common Name/Synonym |

| This compound | 1,7,9-trimethyluric acid |

| 1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | 1,3,7-trimethyluric acid |

| 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | Caffeine |

| - | Methylliberine |

| - | Protein Kinase A (PKA) |

| - | Ryanodine Receptor 1 (RYR1) |

| - | Ryanodine Receptor 2 (RYR2) |

| - | Ryanodine Receptor 3 (RYR3) |

| - | Inositol Trisphosphate Receptor 1 (IP3R1) |

| - | Transient Receptor Potential (TRP) channels |

| - | ATP-sensitive Potassium (KATP) channels |

| - | Inward-rectifier potassium channel 6.2 (Kir6.2) |

| - | Sulfonylurea receptor 1 (SUR1) |

Modulation of Transient Receptor Potential (TRP) Channels (e.g., TRPA1, TRPV1)

While direct modulatory effects of this compound on Transient Receptor Potential (TRP) channels have not been extensively elucidated in published research, the structural and mechanistic similarities between this compound and caffeine suggest potential interactions. Caffeine has been shown to modulate TRP channels, particularly TRPV1 and TRPA1, which are involved in nociception and sensory signaling.

Species-Specific Effects on TRP Channel Activation/Suppression

Currently, there is a lack of specific research data detailing the species-specific effects of this compound on the activation or suppression of TRP channels. However, studies on the broader class of methylxanthines, including caffeine, indicate that responses to TRP channel modulators can vary across different species due to genetic differences in the channels themselves.

Potential Link to Adenosine Receptor Functionality

A more established mechanism that may indirectly link this compound to TRP channel activity is its function as an adenosine receptor antagonist. Both TRPA1 and TRPV1 channels are often co-expressed with adenosine receptors in sensory neurons. Research has demonstrated that adenosine can directly interact with and inhibit TRPV1 channel activity, suggesting a potential for adenosine receptor antagonists like this compound to indirectly influence TRP channel function by modulating adenosine signaling pathways. The antagonism of adenosine receptors by this compound could therefore disinhibit TRP channels, leading to altered neuronal excitability and sensory perception.

Antagonism of Ionotropic Glycine Receptors

Evidence regarding the direct interaction of this compound with ionotropic glycine receptors (GlyRs) is not yet available in the scientific literature. However, the structural analog caffeine has been identified as a competitive antagonist of GlyRs. nih.gov This suggests that this compound may also possess the ability to antagonize these receptors.

Docking simulations and mutational analyses have indicated that caffeine and the classical GlyR antagonist, strychnine, may bind to similar sites on the receptor. nih.gov Given the structural similarities between caffeine and this compound, it is plausible that the latter could also interact with the glycine binding site on GlyRs, thereby inhibiting glycinergic neurotransmission. The potency of caffeine as a GlyR antagonist varies depending on the subunit composition of the receptor, with the α1β GlyR being the least sensitive. arvojournals.org

| GlyR Subtype | Caffeine IC50 (µM) | Glycine EC50 (µM) |

|---|---|---|

| α1β | 837 | 60 |

| α3β | 326 | 400 |

Other Enzyme Interactions

Acetylcholinesterase Inhibition

The inhibitory effect of this compound on acetylcholinesterase (AChE) has not been directly reported. However, its structural relative, caffeine, has been shown to be a non-competitive inhibitor of AChE. nih.gov One study found the inhibition constant (Ki) of caffeine for human AChE to be 175 ± 9 μmol/L. nih.gov In contrast, caffeine's inhibitory effect on butyrylcholinesterase (BChE) was significantly weaker. nih.gov A comparative study of the antioxidant and anti-cholinesterase properties of catechin, caffeine, and theobromine (B1682246) also demonstrated that caffeine exhibits inhibitory effects on both AChE and BChE activities. ajol.inforesearchgate.net

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| Caffeine | Human Acetylcholinesterase (AChE) | 175 ± 9 µmol/L | Non-competitive |

| Caffeine | Human Butyrylcholinesterase (BChE) | 13.9 ± 7.4 mol/L | Non-competitive |

Monoamine Oxidase B (MAO-B) Inhibition

Direct studies on the inhibition of Monoamine Oxidase B (MAO-B) by this compound are currently lacking. However, research into related compounds provides some context. For instance, tacrine-selegiline hybrids have been developed as multi-target inhibitors of both cholinesterases and monoamine oxidases for potential use in Alzheimer's disease. nih.gov While this does not directly implicate this compound, it highlights the exploration of purine-like structures in the context of MAO inhibition. The potential for this compound to act as a MAO-B inhibitor remains an area for future investigation.

Chemical Synthesis and Derivatization of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Classical and Contemporary Synthetic Routes to 1,7,9-trimethyl-3H-purine-2,6,8-trione

The synthesis of 1,3,7-trimethyluric acid, a significant metabolite of caffeine (B1668208), can be approached through several methodologies, ranging from classical purine (B94841) synthesis to more direct oxidative methods.

One of the most fundamental approaches to constructing the purine ring system is the Traube purine synthesis , first introduced in 1900. slideshare.net This versatile method involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit. thieme-connect.de The general pathway starts with a 4,5-diaminopyrimidine, which is then cyclized with a reagent that provides the C8 carbon. thieme-connect.de For the synthesis of 1,3,7-trimethyluric acid, a suitably N-methylated 4,5-diaminouracil derivative would serve as the precursor. The C8 carbonyl group can be introduced by using reagents like urea (B33335) or phosgene. nih.gov

A more direct and common contemporary route to 1,3,7-trimethyluric acid is the oxidation of caffeine (1,3,7-trimethylxanthine) . This method leverages the natural abundance and ready availability of caffeine. The oxidation specifically targets the C8 position of the purine ring. Various oxidizing agents can be employed to achieve this transformation. For instance, reaction with radical species generated from persulfate or hydroxyl radicals in aqueous solution leads to the formation of 1,3,7-trimethyluric acid as the primary product. rsc.org The proposed mechanism involves the formation of a C8-OH radical adduct as an intermediate, which is then further oxidized. rsc.orgresearchgate.net Enzymatic oxidation is also a well-documented route, mimicking the metabolic pathway of caffeine in various organisms. nih.govnih.gov For example, caffeine dehydrogenase found in Pseudomonas sp. CBB1 oxidizes caffeine at the C-8 position to yield 1,3,7-trimethyluric acid. nih.gov

| Synthetic Route | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traube Purine Synthesis | N-methylated 4,5-diaminouracil | Urea, Phosgene, or other C1 sources | High versatility for analogue synthesis | Multi-step, potentially harsh conditions |

| Oxidation of Caffeine | Caffeine | Persulfate, Hydroxyl radicals, Enzymes | Direct, utilizes readily available starting material | May require specific catalysts or reaction conditions |

Design and Synthesis of this compound Analogues and Derivatives

The modification of the 1,3,7-trimethyluric acid scaffold is of interest for developing novel compounds with specific biological activities. The design and synthesis of analogues primarily focus on substitutions at the C8 position, as the N1, N3, and N7 positions are already methylated.

The synthesis of C8-substituted analogues often starts from 8-halocaffeine derivatives, such as 8-bromocaffeine or 8-chlorocaffeine (B118225). These halogenated intermediates are reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the C8 position. researchgate.net For example, 8-fluorocaffeine can be synthesized by direct fluorination of caffeine and subsequently used to prepare a range of 8-substituted derivatives by reaction with amines and alcohols. researchgate.net Another approach involves the synthesis of 8-alkoxycaffeine analogues through the Ullmann reaction of 8-bromocaffeine with various phenols. arabjchem.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies on derivatives of xanthines, including those of caffeine and by extension, 1,3,7-trimethyluric acid, aim to understand how chemical modifications influence their biological activity. For instance, a series of 8-(substituted)aryloxycaffeine derivatives were synthesized and evaluated for their biological activities. arabjchem.org It was found that the nature of the substituent on the aryloxy group significantly impacted the antibacterial and topoisomerase II inhibitory activities. arabjchem.org For example, 8-(5-chloropyridin-3-yloxy)caffeine displayed strong inhibitory activity against Salmonella enteritidis. arabjchem.org

In another study focusing on monoamine oxidase (MAO) inhibition, a series of 8-aryl- and alkyloxycaffeine analogues were synthesized. The results indicated that these compounds were selective inhibitors of MAO-B. nih.gov Halogen substitution on the phenyl ring of the C8 substituent was found to significantly enhance the MAO binding affinity. nih.gov These studies highlight the importance of the C8 position in modulating the biological profile of the xanthine (B1682287) scaffold.

Rational Design of Modified Purine Alkaloids

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and function to design new therapeutic agents. wikipedia.org This approach is applicable to the modification of purine alkaloids like 1,3,7-trimethyluric acid to develop compounds with enhanced potency and selectivity for a specific biological target. nih.gov

For example, in the context of designing xanthine oxidase inhibitors, a key enzyme in purine metabolism, rational design principles can be applied. By understanding the active site of xanthine oxidase, molecules can be designed to fit snugly into the binding pocket and inhibit its activity. This often involves computational modeling to predict the binding affinity and orientation of potential inhibitors. scirp.org The design of novel purine alkaloid derivatives may involve isosteric replacements, where functional groups are replaced by other groups with similar steric and electronic properties, to fine-tune the compound's interaction with its target.

Novel Synthetic Methodologies for Xanthine Alkaloids

Microwave-assisted organic synthesis is another modern technique that has been applied to the synthesis of xanthine derivatives. This method can significantly reduce reaction times and improve yields. For example, 8-(aminoalkylamino)caffeine derivatives have been synthesized in high yields by reacting 8-bromo- or 8-chlorocaffeine with diamines under microwave irradiation. researchgate.net Furthermore, the use of click chemistry has been explored as a versatile tool for the synthesis of bioactive heterocyclic compounds, including derivatives of caffeine. researchgate.net These novel methodologies offer promising avenues for the efficient and diverse synthesis of xanthine alkaloids and their derivatives.

| Methodology | Key Features | Example Application |

|---|---|---|

| One-Pot Synthesis | Reduces reaction steps, improves efficiency | Direct coupling of 5,6-diaminouracil (B14702) with carboxaldehydes |

| Microwave-Assisted Synthesis | Accelerates reaction rates, improves yields | Synthesis of 8-(aminoalkylamino)caffeine derivatives |

| Click Chemistry | High efficiency and selectivity | Synthesis of bioactive caffeine-triazole hybrids |

Analytical Methodologies for 1,7,9 Trimethyl 3h Purine 2,6,8 Trione Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 1,7,9-trimethyl-3H-purine-2,6,8-trione. Methodologies vary in their application, speed, and sensitivity, with the choice of technique often depending on the specific research question and the nature of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for the determination of this compound due to its versatility and applicability to a wide range of samples. obrnutafaza.hrstudy.com It allows for the analysis of the compound without the need for volatilization, which is a significant advantage for a non-volatile molecule like this compound. study.com

Historically, HPLC coupled with an ultraviolet (UV) detector has been the most common method for analyzing this compound. nih.gov This technique is robust, cost-effective, and provides reliable quantification. The compound exhibits strong UV absorbance, typically with a maximum absorption wavelength (λmax) around 270-275 nm, which is used for detection. The separation is generally achieved on a reversed-phase column.

Table 1: Example HPLC-UV Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Stationary Phase | Reversed-phase C18 column | nih.gov |

| Mobile Phase | Water: Methanol (50:50 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 274 nm | - |

| Retention Time (RT) | ~2.5 minutes | nih.gov |

For enhanced sensitivity and selectivity, especially in complex biological samples like plasma or urine, HPLC is often coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS). nih.govtandfonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying the compound due to its high selectivity and sensitivity, allowing for rapid analysis times. tandfonline.comwiley.com This method often involves electrospray ionization (ESI) as the interface. The use of deuterated internal standards, such as caffeine-d9, can minimize analytical errors. tandfonline.comwiley.com The high sensitivity of LC-MS/MS allows for simplified sample preparation, sometimes requiring only protein precipitation or significant dilution. nih.govtandfonline.com

Table 2: Comparison of HPLC Detection Methods

| Feature | UV Detection | MS/MS Detection |

| Selectivity | Good | Excellent |

| Sensitivity | Moderate | High to Very High |

| Sample Prep | Can be extensive | Often simplified (e.g., protein precipitation) nih.gov |

| Analysis Time | Standard | Can be very rapid (< 1 minute) tandfonline.com |

| Application | Routine analysis, quality control | Complex matrices, pharmacokinetic studies wiley.com |

Reversed-phase chromatography is the dominant separation mode for this compound. nih.govresearchgate.net In this technique, a non-polar stationary phase (like C18 or ODS) is used with a polar mobile phase, and separation is based on the hydrophobicity of the molecules. nih.gov Columns such as the TSK-GEL ODS-140HTP and ODS-100V have been successfully used for the high-throughput analysis of this compound, demonstrating high efficiency and sharp peaks. obrnutafaza.hrchromatographyonline.com

While less common, gel permeation chromatography (GPC) has been noted as a technique where organic solvents are not used, presenting an alternative for specific applications. researchgate.net

Gas Chromatography (GC) (with Derivatization Requirements)

Gas chromatography (GC) can also be applied to the analysis of this compound, though it is generally less common than HPLC. study.comresearchgate.net The primary challenge is the compound's low volatility, which typically necessitates a derivatization step to convert it into a more volatile form suitable for GC analysis. study.comresearchgate.net A common derivatization agent used is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS). nih.gov However, some methods have been developed for GC-MS analysis without derivatization, relying on direct injection of a prepared sample. hakon-art.com GC is almost always paired with a mass spectrometer (GC-MS) for this type of analysis, providing definitive identification. nih.govwalisongo.ac.id

Table 3: GC-MS Methodologies for this compound

| Method | Sample Preparation | Key Finding | Reference |

| With Derivatization | Solid-phase extraction followed by derivatization with MSTFA-TMCS. | Allows for simultaneous analysis of the compound and its primary metabolites. | nih.gov |

| Without Derivatization | Solid-phase extraction, dissolved in methanol, direct injection. | Method validated as selective and specific, simplifying the process. |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) offers a simple and inexpensive method for the qualitative identification and semi-quantitative analysis of this compound. researchgate.net For more precise quantification, High-Performance Thin Layer Chromatography (HPTLC) systems coupled with densitometry are required. researchgate.net In a typical TLC experiment, the compound is extracted from a sample using a solvent like dichloromethane, spotted onto a silica gel plate, and developed in a suitable mobile phase. walisongo.ac.id Visualization can be achieved using a fluorescent indicator on the plate and viewing under UV light. walisongo.ac.id

Table 4: Typical TLC System Components

| Component | Description |

| Stationary Phase | Polyester-backed silica gel plate with fluorescent indicator. walisongo.ac.id |

| Sample Application | Spotting of extracted sample and standard solutions using micropipettes. walisongo.ac.id |

| Mobile Phase | A solvent system designed to separate the compound from other matrix components. |

| Visualization | Viewing under UV light. |

Compound Names Mentioned

| Systematic Name | Common Name / Abbreviation |

| This compound | Caffeine (B1668208) |

| N-methyl-N-trimethylsilyl-trifluoroacetamide | MSTFA |

| Trimethylchlorosilane | TMCS |

| Dichloromethane | Methylene chloride |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) stands out as a powerful technique for the analysis of purine (B94841) derivatives due to its high separation efficiency, small sample volume requirements, and rapid analysis times. acs.orgscispace.com It is particularly valuable for the screening of disorders related to purine metabolism. scispace.com

Different modes of CE can be employed for the separation of purines. Micellar electrokinetic chromatography (MEKC) is suitable for neutral analytes, while capillary zone electrophoresis (CZE) is effective for charged species. actamedicamarisiensis.rowiley.com For instance, a reliable separation of caffeine and its 11 major metabolites was achieved in under 30 minutes using a 50 mM ammonium carbonate buffer at pH 11.0. nih.gov The coupling of CE with mass spectrometry (CE-MS) provides a robust method for both separation and characterization of these compounds. nih.gov

Key parameters that are optimized for the separation of purines include the composition and pH of the buffer solution, separation voltage, and injection parameters. nih.gov Detection is commonly performed using UV-absorption or more sensitive techniques like amperometric detection at a carbon microdisk array electrode. nih.govnih.gov

| Method | Buffer/Electrolyte | Separation Voltage | Detection Method | Key Findings |

|---|---|---|---|---|

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | 50 mM ammonium carbonate, pH 11.0 | Not specified | Mass Spectrometry (MS) | Baseline resolution for 12 purine metabolites in less than 30 minutes. nih.gov |

| Capillary Zone Electrophoresis (CZE) | 0.152 mM NaH₂PO₄ - 0.648 mM Na₂HPO₄ | 20 kV | End-column amperometric detection | Achieved a low detection limit of 1.2 fmol. nih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | 25 mM sodium tetraborate, 100 mM sodium dodecyl sulphate, pH 9.30 | 20 kV | UV detection at 270 nm | Quantification of neutral purine compounds in less than 3 minutes. actamedicamarisiensis.ro |

Spectroscopic Techniques

Spectroscopy offers a suite of tools for both the qualitative and quantitative analysis of this compound, providing insights into its structure, functional groups, and concentration.

Purine structures, including this compound, contain chromophores that absorb light in the ultraviolet region of the electromagnetic spectrum. This property is widely used for their detection and quantification. UV-Vis spectrophotometry is often coupled as a detection method for chromatographic and electrophoretic techniques. For example, in the analysis of purines in beverages, UV detection is a common and reliable choice. acs.orgactamedicamarisiensis.ro A reference procedure for caffeine, a related purine, utilizes UV absorbance measurement at 276 nm after chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netresearchgate.net

¹H NMR: A proton NMR spectrum would be expected to show three distinct signals for the three chemically non-equivalent methyl groups (N1-CH₃, N7-CH₃, N9-CH₃). The precise chemical shifts would be influenced by the electronic environment of the purine-trione core. sci-hub.se

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom. This includes the three methyl carbons, the carbons of the purine ring, and the three carbonyl carbons (C2=O, C6=O, C8=O), which would appear significantly downfield. rsc.orgacs.org Complete assignments can be achieved using techniques like HETCOR (Heteronuclear Correlation) spectroscopy. researchgate.netresearchgate.net

¹⁵N and ¹⁷O NMR: Nitrogen-15 and Oxygen-17 NMR could provide further structural details about the nitrogen and oxygen atoms within the heterocyclic ring and carbonyl groups, respectively. researchgate.net

Studies on the related compound caffeine have used a combination of proton-coupled, decoupled, HETCOR, and COLOC spectra to achieve unambiguous assignments of all ¹H, ¹³C, and ¹⁵N signals. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands of its functional groups. A key feature would be the strong stretching vibrations of the three carbonyl (C=O) groups, typically found in the region of 1650-1750 cm⁻¹. Other expected peaks would include C-N stretching vibrations and the C-H bending and stretching vibrations of the three methyl groups. nih.govliberty.edu Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory, provides a rapid and non-destructive method for analysis. illinois.edu

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance for this compound |

|---|---|---|

| C-H Stretch (methyl) | 2850-3000 | Confirms the presence of methyl groups. liberty.edu |

| C=O Stretch (carbonyl/amide) | 1650-1750 | Characteristic strong peaks for the trione structure. nih.govliberty.edu |

| C=N Stretch | 1640-1690 | Indicates the double bonds within the purine ring system. liberty.edu |

| C-N Stretch | 1000-1350 | Represents the single bonds within the heterocyclic structure. |

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique primarily used for quantitative analysis of bulk samples. metrohm.com While direct research on this compound using NIRS is not widely documented, the methodology has been successfully applied to quantify the related purine alkaloid, caffeine, in various products like coffee and tea. nih.govresearchgate.netmdpi.com

The NIRS method involves developing calibration models using chemometric techniques, such as partial least squares (PLS) regression, which correlate the spectral data with reference values obtained from a primary method like HPLC. nih.govmdpi.com This approach could be adapted for the rapid and routine quantification of this compound in various matrices, offering significant advantages in terms of speed and minimal sample preparation. metrohm.comut.ac.ir

Electroanalytical Methods

Electroanalytical techniques offer highly sensitive and selective methods for the determination of electroactive compounds, including purine derivatives. The analysis is based on the oxidation or reduction of the target analyte at an electrode surface.

The parent compound, uric acid (1H-purine-2,6,8(3H,7H,9H)-trione), is electrochemically active, and methods for its detection can be adapted for its methylated derivatives. beilstein-journals.orgnih.gov Voltammetric methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry are commonly used. rsc.orgnih.govbiomedres.us

To improve sensitivity and selectivity, chemically modified electrodes are often employed. These modifications can enhance the current response and lower the detection limit compared to bare electrodes. rsc.orgnih.gov For example, a glassy carbon electrode modified with a TiO₂/graphene quantum dots composite has been used for the simultaneous determination of uric acid and hypoxanthine. beilstein-journals.orgnih.gov The electrochemical oxidation of uric acid involves the transfer of two electrons and two protons. beilstein-journals.org Similar mechanisms would be expected for its N-methylated derivatives.

| Method | Electrode | Key Parameters | Detection Limit |

|---|---|---|---|

| Square-Wave Voltammetry | Nafion–ruthenium oxide pyrochlore modified electrode | Linear range: 5–200 µM in 0.05 M HClO₄. rsc.org | 2 µM rsc.org |

| Differential Pulse Voltammetry | Nafion/Graphite Nanoplatelets LbL film electrode | Linear range: 20‒250 μM in 0.1 M NaCl, pH 2. nih.gov | 0.032 μM nih.gov |

| Cyclic Voltammetry | DNA-functionalized single-walled carbon nanotube modified electrode | Linear range: 2.0 × 10⁻⁸ to 1.5 × 10⁻⁶ mol L⁻¹. rsc.org | 8.0 × 10⁻⁹ mol L⁻¹ rsc.org |

| Differential Pulse Voltammetry | TiO₂/graphene quantum dot-modified GCE | Linear range: 1.00 to 15.26 μM for Uric Acid. beilstein-journals.orgnih.gov | 0.58 μM for Uric Acid beilstein-journals.orgnih.gov |

Method Validation Parameters and Scientific Rigor

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of several key parameters to ensure the integrity of the generated data.

Linearity and Calibration Range

Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of this compound and the analytical signal. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

In a study validating an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of caffeine and its primary metabolites in rat plasma, a specific calibration range was established for 1,3,7-trimethyluric acid. The method demonstrated linearity over a concentration range of 2.5 to 1200 ng/mL nih.gov. This range is crucial for accurately quantifying the compound in biological samples where its concentration can vary significantly.

Table 1: Linearity and Calibration Range for this compound Analysis

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r²) |

|---|

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

A study utilizing a combination of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for the determination of caffeine and its 14 main metabolites in urine reported a detection limit for the various metabolites ranging from 2 to 5 µmol/L nih.gov. While not specific to this compound alone, this provides an indication of the sensitivity achievable for this class of compounds. For more sensitive applications, such as in pharmacokinetic studies, lower LOQs are often required. For instance, in a bioanalytical method validation, the lower limit of quantification (LLOQ) is a critical parameter.

Table 2: Sensitivity Parameters for this compound Analysis

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| HPLC-CE | Urine | 2 - 5 µmol/L (for a range of caffeine metabolites) nih.gov | Not explicitly stated |

Precision and Repeatability

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment, while intermediate precision (inter-day precision) evaluates the method's performance over a longer period, often on different days.

The HPLC-CE method for urinary caffeine metabolites demonstrated a within-run precision for the metabolites ranging between 3.6% and 15.2% nih.gov. In bioanalytical method validation, it is common to assess precision at multiple concentration levels (low, medium, and high quality control samples).

Table 3: Precision Data for the Analysis of Caffeine Metabolites

| Parameter | Analytical Method | Matrix | Concentration Levels | Relative Standard Deviation (RSD) |

|---|---|---|---|---|

| Within-run Precision | HPLC-CE | Urine | Not specified | 3.6% - 15.2% nih.gov |

| Intra-day Precision | Not specified for this compound | - | - | - |

Accuracy and Recovery Studies

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is added to a biological matrix and the percentage of the analyte recovered by the analytical method is calculated.

Table 4: Representative Accuracy and Recovery Data for Bioanalytical Methods

| Analyte | Matrix | Fortification Levels | Mean Recovery (%) |

|---|---|---|---|

| Alimemazine | Human Plasma | Not specified | 77.771 nih.gov |

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample.

In the analysis of this compound, particularly in biological matrices like plasma or urine, it is crucial that the method can differentiate it from other structurally similar caffeine metabolites, such as theobromine (B1682246), theophylline (B1681296), and paraxanthine (B195701) nih.govresearchgate.net. Chromatographic techniques like HPLC and UHPLC coupled with mass spectrometry (MS) offer high selectivity due to the separation power of the chromatography and the specific detection of the mass-to-charge ratio of the analyte and its fragments nih.gov. The absence of interfering peaks at the retention time of the analyte in blank matrix samples is a key indicator of good selectivity.

Chemometric Approaches for Data Analysis in this compound Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric techniques can be applied to handle the complexity of data generated from analytical instruments, especially in metabolomics studies.

For instance, principal component analysis (PCA) can be used to analyze urinary caffeine metabolite profiles to identify patterns and correlations between different metabolites frontiersin.org. This can be valuable in understanding the metabolic pathways of caffeine and how they might be influenced by various factors. In a study on the simultaneous quantification of caffeine, codeine, paracetamol, and p-aminophenol, partial least squares (PLS-1) and artificial neural networks (ANN) were employed to resolve the spectral overlap in their quaternary mixture nih.gov. Such approaches could be adapted for the simultaneous analysis of this compound and other related purine derivatives in complex mixtures, potentially reducing the need for complete chromatographic separation and speeding up analysis time. The application of chemometrics can thus enhance the efficiency and interpretability of data in research involving this compound.

Computational and Theoretical Studies of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations (e.g., Aggregation in Aqueous Solutions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for understanding dynamic processes such as protein folding, ligand binding, and the aggregation of molecules in solution.

In the context of methylxanthines like caffeine (B1668208), MD simulations have been instrumental in elucidating their tendency to self-aggregate in aqueous solutions. Studies have shown that caffeine molecules exhibit extensive aggregation, stacking their flat faces against one another in a coin-like manner semanticscholar.orgnih.govresearchgate.net. This aggregation is a dynamic equilibrium between large n-mers and smaller clusters semanticscholar.orgnih.govresearchgate.net. The simulations, often carried out using force fields like CHARMM and water models such as TIP3P and TIP4P, reveal that the stacking is driven by the need to minimize the disruption of the water structure by the hydrophobic surfaces of the caffeine molecules semanticscholar.orgnih.govresearchgate.netnih.gov.

The aggregation behavior is influenced by factors such as concentration and the presence of other solutes. For instance, simulations have been used to study the effect of salt concentration on caffeine aggregation, showing that increasing salt concentration can enhance the stacking of caffeine molecules researchgate.net. These simulations provide a detailed, atomistic view of the forces driving these interactions, which are challenging to observe directly through experimental means. The insights gained from these simulations are crucial for understanding the bioavailability and formulation of such compounds.

Table 1: Key Findings from Molecular Dynamics Simulations of Caffeine Aggregation

| Simulation Aspect | Key Findings | References |

|---|---|---|